molecular formula C7H4Cl5NO2S B2716340 N-(perchlorophenyl)methanesulfonamide CAS No. 130104-25-5

N-(perchlorophenyl)methanesulfonamide

Cat. No. B2716340
CAS RN: 130104-25-5
M. Wt: 343.42
InChI Key: XJUHDUOPWHXQQJ-UHFFFAOYSA-N
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Description

Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, which is an organosulfur group with the structure R−S(=O)2−NR2 . They are typically crystalline and are often used in the formation of many important drugs .


Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine .


Molecular Structure Analysis

The general formula for sulfonamides is R−SO2NR’R", where each R is some organic group .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are essential to understand its function as a biomaterial . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Chemoselective N-Acylation Reagents

N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, have been developed as chemoselective N-acylation reagents. These compounds exhibit good chemoselectivity, highlighting their potential in facilitating selective acylation reactions in organic synthesis (Kondo et al., 2000).

Crystallographic Insights

Studies on N-(dichlorophenyl)methanesulfonamide derivatives have provided valuable crystallographic data, such as bond parameters and hydrogen bonding patterns. These insights are crucial for understanding the structural basis of their biological activity and interaction with receptor molecules (Gowda, Foro, & Fuess, 2007).

Microbial Metabolism of Methanesulfonic Acid

Methanesulfonic acid, related to methanesulfonamides, is utilized by various aerobic bacteria as a sulfur source for growth. This process plays a significant role in the biogeochemical cycling of sulfur and showcases the environmental relevance of methanesulfonic acid and its derivatives (Kelly & Murrell, 1999).

Catalytic Conversion of Methane

Research on the catalytic conversion of methane to chemicals and fuels highlights the potential of methanesulfonamide derivatives in facilitating these processes. The development of efficient catalysts for transforming methane, a major energy resource, into more valuable products remains a significant challenge for chemical engineering (Lunsford, 2000).

Material Science and Electrochemistry

The electrochemical synthesis of poly(3,4-ethylenedioxythiophene) doped with new sulfonated derivatives showcases the application of methanesulfonamide derivatives in material science, particularly in developing conductive polymers for electrochemical sensors and devices (Sandoval-Rojas, Cortés, & Hurtado, 2019).

Safety and Hazards

While specific safety data for “N-(perchlorophenyl)methanesulfonamide” is not available, general safety data for methanesulfonamide indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(2,3,4,5,6-pentachlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl5NO2S/c1-16(14,15)13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUHDUOPWHXQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(perchlorophenyl)methanesulfonamide

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